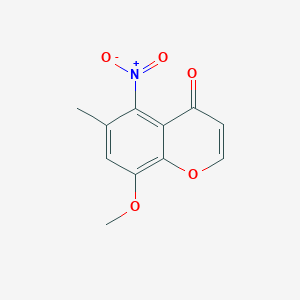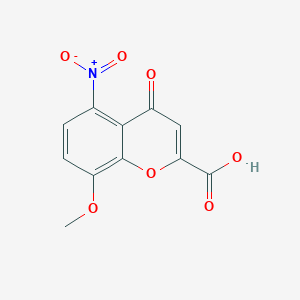![molecular formula C16H14ClNO3S B300399 Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B300399.png)
Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate, also known as Methyl 2-((3-chlorophenyl)thioacetyl)aminobenzoate, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of benzoic acid and is synthesized through a specific method.
Wirkmechanismus
The mechanism of action of Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate is not yet fully understood. However, studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It is believed that this compound works by targeting specific proteins involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate has been shown to have several biochemical and physiological effects. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis, which is the process by which new blood vessels are formed. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate in lab experiments is its potential as a therapeutic agent for the treatment of cancer. However, there are also some limitations to using this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate. One area of research is in the development of new cancer therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research, such as drug discovery and development.
Synthesemethoden
The synthesis of Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate involves a series of chemical reactions. The starting material for the synthesis is 3-chlorobenzoic acid, which is reacted with thionyl chloride to form 3-chlorobenzoyl chloride. This intermediate is then reacted with 3-chlorothiophenol to form 3-(3-chlorophenyl)thioacetyl chloride. The final step involves the reaction of this intermediate with methyl anthranilate in the presence of triethylamine to form Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is in the field of medicinal chemistry, where this compound has shown promising results in the treatment of various diseases, including cancer.
Eigenschaften
Produktname |
Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate |
|---|---|
Molekularformel |
C16H14ClNO3S |
Molekulargewicht |
335.8 g/mol |
IUPAC-Name |
methyl 2-[[2-(3-chlorophenyl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C16H14ClNO3S/c1-21-16(20)13-7-2-3-8-14(13)18-15(19)10-22-12-6-4-5-11(17)9-12/h2-9H,10H2,1H3,(H,18,19) |
InChI-Schlüssel |
JNQRDFSHPJDFOA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=CC(=CC=C2)Cl |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(S)-(6-methoxy-3-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol](/img/structure/B300321.png)

![ethyl (7R,8R)-8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate](/img/structure/B300324.png)
![4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate](/img/structure/B300325.png)
![1-(1-methyl-2H-pyrrolo[3,4-d]diazepin-3-yl)ethanone](/img/structure/B300326.png)
![ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate](/img/structure/B300327.png)

![13-Benzyl 6-tert-butyl 10,10-dimethyl-4-oxo-3-[(phenylacetyl)amino]-9,11,14-trioxa-5,6,13-triazatetracyclo[5.5.2.0~2,5~.0~8,12~]tetradecane-6,13-dicarboxylate](/img/structure/B300331.png)
![5-hydroxy-5-methyl-6-[4-oxo-3-[(phenylacetyl)amino]-1-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)-2-azetidinyl]-5,6-dihydro-4H-1,2-oxazin-4-yl benzoate](/img/structure/B300334.png)
![Ethyl 8-benzoyl-3,10-dimethyl-4-oxo-9-oxa-5,6,8-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate](/img/structure/B300335.png)
![2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-4-carboxylate](/img/structure/B300336.png)
![5,5',7,7'-tetramethoxy-2,2,2',2'-tetramethyl-2,2',3,3'-tetrahydro-1H,1'H-4,4'-spirobi[quinoline]](/img/structure/B300338.png)